Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Overview
Description
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H9N3O3 . It is a small molecule that falls under the category of pyrimidinecarboxylic acids .
Molecular Structure Analysis
The molecular weight of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is 183.16 g/mol . The InChI code for this compound is 1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate are not available, it’s worth noting that pyrimidine derivatives like this compound often participate in reactions such as nucleophilic substitution, reduction, and oxidation .Physical And Chemical Properties Analysis
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a solid compound . It has a molecular weight of 183.17 g/mol . The compound decomposes at around 300 °C .Scientific Research Applications
Synthesis of derivatives with antioxidant properties: Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activity, with some showing promising results (Asha et al., 2009).
Potential antimicrobial agents: Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate and other derivatives were synthesized and evaluated for their antimicrobial activity against pathogenic microorganisms, showing some active compounds (El-kerdawy et al., 1990).
Reduction to 1,6-dihydropyrimidines: Ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates were reduced by complex metal hydrides to yield 1,6-dihydropyrimidines, with structures confirmed by 1H NMR spectroscopy (Shadbolt & Ulbricht, 1968).
Microwave-mediated synthesis: Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates reacted under microwave irradiation to yield novel pyrimido[1,2-a]pyrimidines, confirming the structure via spectral data and X-ray analysis (Eynde et al., 2001).
Novel heterocyclic system synthesis: Ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2, 3-d]pyrimidne-6-carboarytates were reacted to synthesize ethyl 3, 4-dihydro-7-methylthio-5H-1-thia-3, 5, 6, 8-tetraazaacenaphthylene-2-carboxylates, a new heterocyclic system (Tumkyavichyus, 1996).
Analog of pteroic acid: A multistep synthesis of ethyl 5-amino-2-methyIpyridine-4-carboxylate leading to the creation of a pteroic acid analog was described, indicating potential applications in biochemistry or pharmacology (And & McKee, 1979).
Synthesis of CK2 inhibitors: Ethyl 5-bromopyrimidine-4-carboxylate synthesized via the Minisci reaction was used for the preparation of potent CK2 inhibitors, highlighting its use in pharmaceutical research (Regan et al., 2012).
Potential anticancer agents: Synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and their evaluation for anticancer activity, demonstrating the therapeutic potential of these derivatives (Temple et al., 1983).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHDCMZITFQXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277303 | |
Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
CAS RN |
20187-46-6 | |
Record name | 20187-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20187-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 20187-46-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70277303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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